Homoadenosine
Overview
Description
Homoadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis
Preparation Methods
The synthesis of homoadenosine involves a highly stereoselective process. One notable method is the palladium-catalyzed N-glycosylation, which uses 6-chloropurine and Boc-protected pyranone as starting materials . This method includes iterative applications of palladium-catalyzed N-glycosylation, diastereoselective reduction, and reductive 1,3-transposition . This strategy is adaptable for preparing various natural and unnatural hexopyranosyl nucleoside analogs.
Chemical Reactions Analysis
Homoadenosine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Diastereoselective reduction is a key step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific catalysts and reagents.
Common reagents used in these reactions include palladium catalysts, Boc-protected pyranone, and 6-chloropurine . Major products formed from these reactions include various hexopyranosyl nucleoside analogs with distinct biological activities .
Scientific Research Applications
Homoadenosine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying nucleoside analogs and their chemical properties.
Biology: this compound is used in research on DNA synthesis inhibition and apoptosis induction.
Mechanism of Action
Homoadenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells . It targets specific molecular pathways involved in cell cycle regulation and apoptosis. The compound’s mechanism of action involves binding to DNA and interfering with its replication, leading to cell death .
Comparison with Similar Compounds
Homoadenosine is unique among purine nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Deoxyadenosine: A nucleoside analog with structural similarities to this compound.
2-Deoxy-β-D-ribo-hexopyranose adenosine: Another hexopyranosyl nucleoside analog with antitumor and antiviral activity.
This compound stands out due to its specific antitumor activity and the unique synthetic routes used to produce it .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(20-11)1-2-17/h3-5,7-8,11,17-19H,1-2H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWULFMZMWUAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945076 | |
Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22415-88-9 | |
Record name | Homoadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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